(2R,3R)-3-fluoro-2-methyl-azetidine;hydrochloride
Description
(2R,3R)-3-Fluoro-2-methyl-azetidine hydrochloride (CAS: 2231670-03-2) is a fluorinated azetidine derivative with the molecular formula C₄H₉ClFN and a molecular weight of 125.57 g/mol. It is a chiral compound with a four-membered azetidine ring substituted at the 2- and 3-positions with a methyl and fluorine group, respectively. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. The compound is reported to have a purity of >95% and is used as an intermediate in drug discovery, particularly for targeting central nervous system disorders due to azetidine’s bioisosteric properties .
Properties
IUPAC Name |
(2R,3R)-3-fluoro-2-methylazetidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c1-3-4(5)2-6-3;/h3-4,6H,2H2,1H3;1H/t3-,4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIMHSJEJTYTNF-VKKIDBQXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CN1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Intermediate Formation
The method begins with heating an α-substituted arylmethylamine (e.g., benzhydrylamine) with a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) in a protic solvent (e.g., n-butanol) containing a non-nucleophilic base (e.g., K₂CO₃) and water. Water facilitates cyclization by promoting the closure of linear intermediates into the azetidine ring. For the target compound, modifying the starting amine to include a methyl group at the α-position could yield 2-methyl-azetidine intermediates.
Example Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Benzhydrylamine, 1-bromo-3-chloropropane, K₂CO₃, n-butanol, 95–105°C, 6–8 hr | Cyclization to N-benzhydryl-2-methyl-azetidine |
| 2 | HCl/MeOH, Pd/C, H₂ (40–80 psi), 50°C | Hydrogenolysis to 2-methyl-azetidine hydrochloride |
| 3 | NaOH (hot concentrated solution) | Liberation of free base |
Fluorination Strategies
Hydrogenation of 2-Azetines
Recent advances in azetine hydrogenation, as reviewed in PMC10321053 , provide a stereocontrolled route to azetidines. 2-Azetines serve as precursors, with their strained olefin bonds enabling selective reduction to cis- or trans-azetidines depending on catalyst choice.
Synthesis of Chiral 2-Azetines
Chiral 2-azetines are synthesized via [2+2]-cycloadditions between iminopyruvates and alkynes under titanium catalysis. For (2R,3R)-3-fluoro-2-methyl-azetidine, a fluorinated alkyne (e.g., 3-fluoro-1-propyne) could be used to introduce fluorine at position 3. Asymmetric induction is achieved using chiral ligands or catalysts during cycloaddition.
Example Reaction Pathway
Catalytic Hydrogenation
Palladium-on-carbon (Pd/C) under hydrogen gas (20–150 psi) reduces 2-azetines to azetidines while preserving stereochemistry. For instance, Doyle et al. demonstrated that chiral 2-azetines retain >95% enantiomeric excess (ee) after hydrogenation. Applying this to the fluorinated 2-azetine precursor would yield (2R,3R)-3-fluoro-2-methyl-azetidine.
Stereochemical Control Strategies
Chiral Pool Synthesis
Using enantiomerically pure starting materials, such as (R)- or (S)-α-methylbenzylamine, ensures retention of configuration during cyclization. For example, benzhydrylamine derivatives with predefined chirality at the α-carbon direct the stereochemistry of the azetidine ring.
Asymmetric Hydrogenation
Didier et al. demonstrated that ruthenium catalysts with chiral phosphine ligands (e.g., BINAP) achieve enantioselective hydrogenation of 2-azetines, yielding azetidines with up to 95:5 er. Applying this to a 3-fluoro-2-methyl-2-azetine precursor would yield the desired (2R,3R) configuration.
Hydrochloride Salt Formation
The free base of (2R,3R)-3-fluoro-2-methyl-azetidine is treated with anhydrous HCl in diethyl ether or methanol to form the hydrochloride salt. Crystallization from ethanol/water mixtures enhances purity.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-fluoro-2-methyl-azetidine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The azetidine ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted azetidines, oxidized derivatives, and reduced forms of the compound.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and addition reactions, makes it invaluable in synthetic chemistry.
Biology
- Biochemical Probes : The unique structural features of (2R,3R)-3-fluoro-2-methyl-azetidine;hydrochloride allow it to function as a biochemical probe in research settings. It can interact with specific molecular targets, providing insights into biochemical pathways.
Medicine
- Therapeutic Potential : Research has indicated that this compound exhibits promising antiviral and anticancer activities:
- Antiviral Activity : Preliminary studies suggest that derivatives can inhibit the replication of viruses like human coronavirus and influenza A virus, demonstrating effective inhibition at micromolar concentrations.
- Cytotoxicity and Anticancer Activity : Evaluated against various cancer cell lines (e.g., HCT-116 and MDA-MB-231), certain derivatives have shown moderate activity with IC50 values ranging from 14.5 to 97.9 µM.
Antiviral Efficacy
A study demonstrated that azetidine derivatives exhibited significant growth inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 20 to 25 mm.
Anticancer Screening
In vitro studies screened azetidine derivatives against multiple cancer cell lines (e.g., HEPG2, MCF7), revealing IC50 values significantly lower than standard controls like doxorubicin.
Mechanism of Action
The mechanism of action of (2R,3R)-3-fluoro-2-methyl-azetidine;hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its target.
Comparison with Similar Compounds
3-Fluoroazetidine Hydrochloride (CAS: 617718-46-4)
- Molecular Formula : C₃H₇ClFN
- Molecular Weight : 123.55 g/mol
- Key Differences : Lacks the 2-methyl substituent present in the target compound.
- However, this also lowers lipophilicity (clogP ≈ 0.2 vs. 0.8 for the target compound), impacting membrane permeability .
3-Methylazetidine Hydrochloride (CAS: 935669-28-6)
3,3-Difluoroazetidine Hydrochloride (CAS: 288315-03-7)
- Molecular Formula : C₃H₆ClF₂N
- Molecular Weight : 141.54 g/mol
- Key Differences : Features two fluorine atoms at the 3-position.
- However, the difluoro substitution may reduce solubility compared to the mono-fluoro target compound .
(2R)-2-(Fluoromethyl)azetidine Hydrochloride (CAS: 1638764-65-4)
- Molecular Formula : C₄H₈ClFN
- Molecular Weight : 125.57 g/mol
- Key Differences : Fluorine is on a methyl side chain (2-position) rather than the ring.
- The target compound’s 3-fluoro substitution may offer better conformational rigidity .
Structural and Functional Analysis
Table 1: Comparative Data for Azetidine Derivatives
| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Substituents | Purity |
|---|---|---|---|---|---|
| (2R,3R)-3-Fluoro-2-methyl-azetidine HCl | 2231670-03-2 | C₄H₉ClFN | 125.57 | 3-F, 2-CH₃ | >95% |
| 3-Fluoroazetidine HCl | 617718-46-4 | C₃H₇ClFN | 123.55 | 3-F | 95% |
| 3-Methylazetidine HCl | 935669-28-6 | C₄H₁₀ClN | 107.58 | 3-CH₃ | >97% |
| 3,3-Difluoroazetidine HCl | 288315-03-7 | C₃H₆ClF₂N | 141.54 | 3,3-F₂ | >90% |
| (2R)-2-(Fluoromethyl)azetidine HCl | 1638764-65-4 | C₄H₈ClFN | 125.57 | 2-CH₂F | >95% |
Key Observations:
Lipophilicity : The target compound’s clogP (~0.8) is higher than 3-fluoroazetidine (0.2), favoring blood-brain barrier penetration for CNS-targeted therapies .
Metabolic Stability: Fluorine in the target compound reduces susceptibility to oxidative metabolism, extending half-life compared to non-fluorinated analogs like 3-methylazetidine .
Biological Activity
(2R,3R)-3-fluoro-2-methyl-azetidine; hydrochloride is a compound that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including antiviral and anticancer properties, as well as its mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound is characterized by a five-membered azetidine ring with a fluorine atom and a methyl group at specific stereocenters. Its chemical formula is CHClFN, and it is known for its stability and reactivity in biological systems.
Biological Activity Overview
Research has indicated that (2R,3R)-3-fluoro-2-methyl-azetidine; hydrochloride exhibits various biological activities:
- Antiviral Activity : Preliminary studies have shown that derivatives of azetidine compounds, including this specific hydrochloride, can inhibit the replication of viruses such as human coronavirus and influenza A virus. For example, related compounds have demonstrated EC values indicating effective inhibition at micromolar concentrations against these viruses .
- Cytotoxicity and Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Certain azetidine derivatives have shown moderate activity against various cancer types, including breast and colon cancers. For instance, compounds with similar structures have demonstrated IC values in the range of 14.5–97.9 µM against cell lines like HCT-116 and MDA-MB-231 .
The biological activity of (2R,3R)-3-fluoro-2-methyl-azetidine; hydrochloride can be attributed to several mechanisms:
- Inhibition of Viral Entry : The presence of the fluorine atom may enhance the compound's ability to interact with viral proteins, thereby inhibiting their entry into host cells.
- Induction of Apoptosis : Similar azetidine compounds have been reported to induce apoptosis in cancer cells through the activation of specific cellular pathways, including those involving caspases and mitochondrial dysfunction .
Case Studies
- Antiviral Efficacy : In a study evaluating azetidine derivatives against human coronavirus 229E, one variant showed an EC of 45 µM, indicating significant antiviral activity compared to standard treatments like ribavirin .
- Cytotoxicity Testing : Another study assessed the cytotoxic effects on various cancer cell lines, revealing that certain azetidine derivatives could inhibit cell proliferation effectively, with IC values ranging from 14.5 µM to 97.9 µM across different cell types .
Data Tables
Q & A
Q. How can researchers optimize the synthesis yield of (2R,3R)-3-fluoro-2-methyl-azetidine hydrochloride?
Methodological Answer: To enhance synthesis yield, focus on reaction conditions such as temperature control (0–5°C for amine formation steps) and stoichiometric ratios of intermediates. Cyclocondensation reactions (e.g., combining azetidine precursors with fluorinated reagents) should use anhydrous solvents like dichloromethane or THF to minimize hydrolysis. Monitoring pH during salt formation (hydrochloride conversion) is critical; adjust with HCl gas or concentrated HCl in a dropwise manner . Purify intermediates via column chromatography (silica gel, 5% MeOH in CH₂Cl₂) to remove byproducts before final crystallization.
Q. What purification methods are effective for isolating (2R,3R)-3-fluoro-2-methyl-azetidine hydrochloride?
Methodological Answer: Recrystallization from ethanol/water (1:3 v/v) at −20°C achieves high purity (>95%). For analytical validation, use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) to confirm retention time and peak homogeneity. Centrifugation at 10,000 rpm for 15 minutes post-crystallization removes colloidal impurities .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., for azetidine ring conformation) and fluorine-proton coupling () .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with ≤2 ppm error.
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (Cu-Kα radiation, 100 K) .
Advanced Research Questions
Q. How can enantiomeric purity be rigorously validated for this compound?
Methodological Answer: Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and isocratic elution (hexane/isopropanol 85:15). Compare retention times against racemic standards. Alternatively, use circular dichroism (CD) spectroscopy to detect optical activity peaks between 200–250 nm, correlating with the (2R,3R) configuration .
Q. How to resolve contradictions in reported thermal stability data for azetidine hydrochlorides?
Methodological Answer: Conduct thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to identify decomposition thresholds. Pair with differential scanning calorimetry (DSC) to detect endothermic/exothermic events (e.g., melting, degradation). Compare results across solvent-free vs. solvated forms, as hydration can stabilize the hydrochloride salt .
Q. What experimental strategies assess its potential as an enzyme inhibitor?
Methodological Answer:
- α-Mannosidase Inhibition Assay : Incubate with p-nitrophenyl-α-D-mannopyranoside (pH 4.5, 37°C) and measure absorbance at 405 nm. Calculate IC₅₀ using non-linear regression .
- Molecular Docking : Use MOE software to model binding interactions with enzyme active sites (e.g., PDB: 1OBB). Validate with mutagenesis studies on key residues .
Q. How does pH influence the stability of (2R,3R)-3-fluoro-2-methyl-azetidine hydrochloride in aqueous solutions?
Methodological Answer: Prepare buffered solutions (pH 2–9) and monitor degradation via LC-MS over 72 hours (25°C and 40°C). Hydrolysis rates increase above pH 7 due to deprotonation of the azetidine ring. Stabilize formulations with citrate buffers (pH 4–5) and lyophilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
